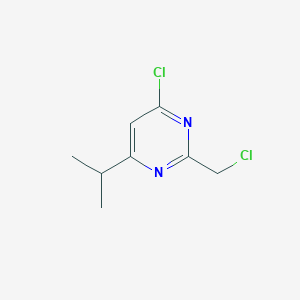

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-5(2)6-3-7(10)12-8(4-9)11-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETOMBBQQWKLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine via Chlorination of Pyrimidine Precursors

A common approach involves starting from a pyrimidine bearing hydroxyl or methyl groups at positions 2 and 6, followed by chlorination using phosphorus oxychloride (POCl3).

Step 1: Preparation of 6-hydroxy-2-isopropyl-4-methylpyrimidine

This intermediate can be synthesized by condensation reactions involving acetamidine derivatives and methyl ketones under basic reflux conditions.

Step 2: Chlorination with POCl3

The hydroxyl group at position 4 and methyl groups can be converted to chloro substituents by refluxing with POCl3 and triethylamine as a base. This step generates the 4-chloro and 2-(chloromethyl) functionalities.

Step 3: Purification

After chlorination, the reaction mixture is poured into ice water, neutralized to weakly alkaline pH (8-9) with potassium hydroxide, and extracted with ethyl acetate. Drying over anhydrous sodium sulfate and silica gel chromatography yields the pure product.

This method was reported with yields around 50% or higher for similar pyrimidine derivatives.

Specific Method from Literature (Adapted for Target Compound)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-hydroxy-2-isopropyl-4-methylpyrimidine + POCl3 + triethylamine | Reflux to convert hydroxyl and methyl to chloro groups | High yield; generates this compound |

| 2 | Reaction mixture quenched in ice water, pH adjusted with KOH (8-9) | Neutralization and precipitation | Maintains product stability |

| 3 | Extraction with ethyl acetate, drying over Na2SO4 | Isolation of organic layer | Purified by silica gel chromatography |

| 4 | Rotary evaporation under low temperature | Removal of solvent to avoid product volatility loss | Product isolated as white solid |

Alternative Chloromethylation Route

In some protocols, the chloromethyl group at position 2 is introduced by reacting 4-chloro-2-isopropyl-6-methylpyrimidine with chloromethylating agents or via halogen exchange reactions in the presence of catalysts such as potassium iodide (KI).

Use of NaH and tetrabutylammonium bromide (TBAB) in dichloromethane (DCM) as phase transfer catalysts facilitates the substitution reactions.

Reflux times typically range around 4 hours, followed by aqueous workup and chromatographic purification.

Reaction Mechanism Highlights

The chlorination by POCl3 proceeds via activation of hydroxyl groups and methyl groups to form good leaving groups, replaced by chloride ions.

The chloromethylation involves nucleophilic substitution on methyl groups or direct chloromethylation of the pyrimidine ring.

Use of bases like triethylamine or potassium carbonate helps neutralize HCl formed and drives the reaction forward.

Comparative Data Table of Preparation Parameters

| Parameter | Method A: POCl3 Chlorination | Method B: Chloromethylation with NaH/TBAB |

|---|---|---|

| Starting Material | 6-hydroxy-2-isopropyl-4-methylpyrimidine | 4-chloro-2-isopropyl-6-methylpyrimidine |

| Chlorination Agent | Phosphorus oxychloride (POCl3) | Chloromethylating agents with NaH/TBAB |

| Base | Triethylamine, K2CO3 | NaH, TBAB |

| Solvent | POCl3 (neat), then aqueous workup | Dichloromethane (DCM) |

| Temperature | Reflux (~80-110 °C) | Reflux (~40-50 °C) |

| Reaction Time | Overnight (12-16 h) | 4 h |

| Yield | ~50-60% | ~49% (for related compounds) |

| Purification | Extraction, drying, silica gel chromatography | Chromatography after aqueous workup |

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol at low temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups replacing the chlorine atoms.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of 2-(hydroxymethyl)-6-(propan-2-yl)pyrimidine.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine has several applications in scientific research, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.

Agrochemicals: Employed in the synthesis of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.

Material Science: Utilized in the preparation of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.

Biological Studies: Serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. In the case of receptor binding, it can modulate receptor activity by either agonizing or antagonizing the receptor, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-(chloromethyl)-6-(propan-2-yl)pyrimidine

- 4-Chloro-2-(methyl)-6-(propan-2-yl)pyrimidine

- 4-Chloro-2-(chloromethyl)-5-(propan-2-yl)pyrimidine

Uniqueness

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, the isopropyl group at the 6 position enhances its lipophilicity, which can influence its pharmacokinetic properties in medicinal applications.

Biologische Aktivität

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted at positions 2, 4, and 6 with chlorine and isopropyl groups. This specific arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

-

Anticancer Activity :

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can inhibit PDGFRα and PDGFRβ, which are critical in signaling pathways for cancer growth.

- Efficacy : In vitro studies reported IC50 values (the concentration required to inhibit 50% of the target) ranging from 1.42 to 4.56 µM against various cancer cell lines, including K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) .

-

Antimalarial Activity :

- The compound has also been evaluated for its antimalarial properties. It demonstrates inhibitory effects against Plasmodium falciparum kinases, which are vital for the malaria parasite's lifecycle. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance potency against these kinases .

-

Anti-inflammatory Properties :

- Recent findings suggest that derivatives of this compound exhibit anti-inflammatory activity by inhibiting COX-2 enzymes, which are implicated in inflammatory processes. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using various substituted purines derived from the parent compound. The most promising derivatives exhibited significant antiproliferative effects against multiple cancer cell lines:

- K562 Cells : IC50 values of 2.27 µM for compound 7 and 2.53 µM for compound 10.

- HL-60 Cells : IC50 values of 1.42 µM and 1.52 µM respectively.

These compounds also induced apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimalarial Activity

In vitro assays demonstrated that certain derivatives could inhibit PfCDPK1 with an IC50 value of approximately 17 nM, showcasing their potential as dual inhibitors targeting multiple stages of the malaria life cycle .

Structure-Activity Relationship (SAR)

The SAR analysis reveals how modifications to the pyrimidine structure impact biological activity:

- Chlorine Substitution : The presence of chlorine at the C-2 and C-6 positions enhances kinase inhibitory activity.

- Isopropyl Group : This substituent contributes to lipophilicity, aiding in cellular penetration and bioavailability.

| Compound | Target | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound 7 | K562 | 2.27 | Anticancer |

| Compound 10 | HL-60 | 1.52 | Anticancer |

| Derivative A | COX-2 | 0.04 | Anti-inflammatory |

| Derivative B | PfCDPK1 | 0.017 | Antimalarial |

Q & A

Q. How to design assays for evaluating the compound’s role in enzyme inhibition kinetics?

- Methodological Answer :

- Pre-Steady-State Kinetics : Use stopped-flow instruments to measure rapid binding events.

- Competitive vs. Non-Competitive Inhibition : Vary substrate concentrations and fit data to Michaelis-Menten models.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.